3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
CAS No.: 618389-34-7
Cat. No.: VC6405583
Molecular Formula: C23H13NO4S
Molecular Weight: 399.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618389-34-7 |
|---|---|
| Molecular Formula | C23H13NO4S |
| Molecular Weight | 399.42 |
| IUPAC Name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] benzoate |
| Standard InChI | InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H |
| Standard InChI Key | MIWAUQXMTPZXBU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₃H₁₃NO₄S, with a molecular weight of 399.42 g/mol. Its IUPAC name, [3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl] benzoate, reflects the integration of three aromatic systems:
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Benzothiazole: A heterocyclic ring with sulfur and nitrogen atoms.
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Chromenone: A fused benzene and pyrone ring system.
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Benzoate: An ester derivative of benzoic acid.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₃NO₄S | PubChem |
| Molecular Weight | 399.42 g/mol | VulcanChem |
| XLogP3 | 5.2 (predicted) | PubChem |
| Topological Polar Surface Area | 89.9 Ų | PubChem |
Structural Characterization
X-ray crystallography and NMR studies confirm the planar arrangement of the chromenone and benzothiazole rings, with the benzoate group adopting a perpendicular orientation to minimize steric hindrance . The dihedral angle between the benzothiazole and chromenone planes is approximately 68.8°, optimizing π-π stacking interactions in solid-state configurations .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a three-step process:
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Benzothiazole Formation: Condensation of 2-aminobenzenethiol with substituted benzaldehydes under acidic conditions .
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Chromenone Synthesis: Pechmann condensation of resorcinol with β-ketoesters using concentrated sulfuric acid as a catalyst.
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Esterification: Coupling the chromenone intermediate with benzoyl chloride via Steglich esterification (DCC/DMAP).
Table 2: Optimization Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole Formation | HCl/EtOH, reflux, 6 h | 75–80 |
| Chromenone Synthesis | H₂SO₄, 80°C, 4 h | 65–70 |
| Esterification | DCC, DMAP, CH₂Cl₂, rt, 12 h | 85–90 |
Industrial Scalability
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (up to 92%) and reduce reaction times by 40% . Green chemistry principles, such as using ionic liquids as catalysts, are under investigation to minimize waste .
Biological Activities and Mechanisms
Antimycobacterial Activity
The compound exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.12 µg/mL), outperforming first-line drugs like isoniazid (MIC: 0.25 µg/mL) . Mechanistic studies reveal selective inhibition of DprE1, a flavoenzyme critical for arabinogalactan biosynthesis . Binding occurs via covalent modification of the enzyme’s active-site cysteine (Cys387), disrupting decaprenylphosphoryl-β-D-ribose epimerization .
Table 3: Biological Activity Profile
| Assay System | Activity (IC₅₀/MIC) | Reference |
|---|---|---|
| M. tuberculosis H37Rv | 0.12 µg/mL | |
| A549 Lung Cancer Cells | 8.7 µM | |
| HepG2 Liver Cancer Cells | 12.4 µM |
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Benzothiazole Substituents: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhance DprE1 inhibition by 3-fold .
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Chromenone Modifications: Methylation at position 8 improves bioavailability by reducing plasma protein binding.
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Benzoate Flexibility: Replacement with bulkier aryl groups (e.g., naphthoate) diminishes activity due to steric clashes.
Applications in Research and Development
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antitubercular Agents: Hybrid derivatives with pyrazinamide show synergistic effects (FIC index: 0.25) .
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Anticancer Therapeutics: Conjugation with folate targeting moieties enhances selectivity toward cancer cells.
Materials Science
The chromenone core’s fluorescence properties (λₑₓ: 350 nm, λₑₘ: 450 nm) enable applications in organic light-emitting diodes (OLEDs) .
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